![molecular formula C16H12BrNO2 B1532482 2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1000546-99-5](/img/structure/B1532482.png)
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as 2-bromo-2,3-dihydro-1H-isoindole-1,3-dione, is an organic compound that belongs to the isoindole family. This compound has been studied extensively in recent years due to its potential applications in medicinal and pharmaceutical fields. It has been synthesized in different ways and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Anticancer Agents
Isoindoline-1,3-dione derivatives have been synthesized and investigated for their potential as anticancer agents . Specifically, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione showed a significant inhibitory effect on the viability of cancer cells . It was found to induce apoptosis and necrosis in Raji cells, a type of blood cancer cell .
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
Parkinson’s Disease Treatment
Antifungal and Antibacterial Agents
Isoindoline-1,3-diones have been found to display strong antifungal and antibacterial activities .
Cyclin-Dependent Kinases (CDKs) Inhibitors
Isoindoline-1,3-dione compounds have appeared as prospective antitumor agents targeting cyclin-dependent kinases (CDKs) .
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
properties
IUPAC Name |
2-[2-(3-bromophenyl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIMYZQMZQXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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